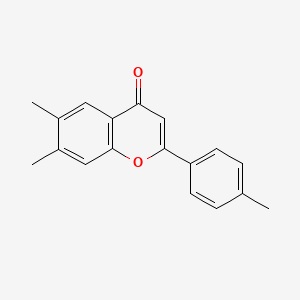

6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

88952-97-0 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

6,7-dimethyl-2-(4-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C18H16O2/c1-11-4-6-14(7-5-11)17-10-16(19)15-8-12(2)13(3)9-18(15)20-17/h4-10H,1-3H3 |

InChI Key |

SQVYZYZRHQIGGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dimethyl 2 P Tolyl 4h Chromen 4 One and Analogous Systems

Classical Approaches in Chromen-4-one Synthesis

Traditional methods for synthesizing the chromen-4-one skeleton have been fundamental in flavonoid chemistry for over a century. These reactions typically involve the condensation and cyclization of substituted phenols and various acyl or aryl precursors.

Baker-Venkataraman Rearrangement and its Mechanistic Variations

The Baker-Venkataraman rearrangement is a two-step process widely used for the synthesis of chromones and flavones. wikipedia.org The reaction involves the conversion of an o-acyloxyacetophenone to an o-hydroxy-1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the final chromen-4-one product. wikipedia.orgresearchgate.net

The mechanism begins with the abstraction of the α-hydrogen from the acetophenone (B1666503) by a base, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl group. wikipedia.orgchemistry-reaction.com The resulting cyclic alkoxide intermediate collapses, leading to the formation of a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. wikipedia.orgalfa-chemistry.com This diketone exists in equilibrium with its enol tautomer, which is primed for cyclization. Subsequent treatment with a strong acid, such as sulfuric acid in glacial acetic acid, facilitates the elimination of a water molecule to form the heterocyclic pyranone ring of the flavone (B191248). wikipedia.orgbiomedres.us

For the synthesis of 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one, the process would start with 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. This starting material would first be acylated with p-toluoyl chloride to form 2-acetyl-4,5-dimethylphenyl 4-methylbenzoate. This intermediate is then subjected to the base-catalyzed rearrangement to yield the corresponding 1,3-diketone, which is subsequently cyclized.

Table 1: Key Steps in Baker-Venkataraman Rearrangement

| Step | Description | Intermediate/Product |

| 1. O-Acylation | The starting o-hydroxyacetophenone is treated with an aroyl chloride in the presence of a base (e.g., pyridine). | o-Acyloxyacetophenone |

| 2. Rearrangement | The o-acyloxyacetophenone undergoes a base-catalyzed (e.g., KOH, NaH) intramolecular acyl transfer. chemistry-reaction.comorganic-chemistry.org | o-Hydroxy-1,3-diketone |

| 3. Cyclodehydration | The resulting diketone is treated with acid (e.g., H₂SO₄) to induce cyclization and dehydration. | 2-Aryl-4H-chromen-4-one (Flavone) |

Kostanecki Acylation and its Modifications

The Kostanecki acylation (also known as the Kostanecki-Robinson reaction) provides a direct route to chromones and flavones from o-hydroxyaryl ketones. wikipedia.org The reaction involves heating an o-hydroxyacetophenone with an aromatic acid anhydride (B1165640) and its corresponding sodium salt. nih.gov

The mechanism is believed to proceed through several stages. Initially, the phenolic hydroxyl group is acylated by the anhydride. The base (the carboxylate salt) then promotes the formation of an enolate from the acetophenone moiety. This is followed by an intramolecular aldol-type condensation to form a hydroxydihydrochromone intermediate. wikipedia.org Finally, elimination of a water molecule from this intermediate affords the chromone (B188151) ring. wikipedia.org When an aromatic anhydride like p-toluic anhydride is used, a flavone is obtained. wikipedia.org

To synthesize the target compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone would be reacted with p-toluic anhydride and sodium p-toluate (B1214165) under thermal conditions.

Table 2: Reactants for Kostanecki Acylation of this compound

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | p-Toluic anhydride | Sodium p-toluate | This compound |

Allan-Robinson Reaction and its Utility

The Allan-Robinson reaction is a classic method for preparing flavones and isoflavones. wikipedia.orgdrugfuture.com It involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride. wikipedia.orgbiomedres.us The reaction is typically carried out by heating the reactants at a high temperature. biomedres.us

The mechanism starts with the tautomerization of the o-hydroxyaryl ketone to its enol form. The enol then attacks the anhydride, followed by the loss of a carboxylate anion. The resulting intermediate undergoes enolization and subsequent intramolecular cyclization via an attack by the phenolic hydroxyl group on a carbonyl carbon. wikipedia.org A final dehydration step yields the flavone product. wikipedia.org This method is particularly useful for synthesizing a variety of substituted flavones by choosing appropriately substituted starting materials. drugfuture.commdpi.com

For the specific target molecule, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone would be condensed with p-toluic anhydride to generate this compound.

Claisen-Schmidt Condensation and Oxidative Cyclization Pathways

This two-step pathway is one of the most versatile and widely applied methods for flavone synthesis. It begins with a Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone. wikipedia.orgpearson.com

In the context of synthesizing this compound, the first step involves the reaction of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone with p-tolualdehyde in the presence of a base (like NaOH or KOH). This reaction forms an o-hydroxychalcone intermediate: (2E)-1-(2-hydroxy-4,5-dimethylphenyl)-3-(p-tolyl)prop-2-en-1-one.

The second step is the oxidative cyclization of the chalcone (B49325) to form the flavone. A common and effective method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which uses alkaline hydrogen peroxide. Another prevalent method involves heating the chalcone with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). This proceeds via an electrophilic attack of iodine on the double bond, followed by intramolecular nucleophilic attack by the phenolic hydroxyl group and subsequent elimination of HI to form the chromen-4-one ring.

Modern Synthetic Strategies for Substituted Chromen-4-ones

While classical methods are robust, modern organic synthesis has introduced more efficient, milder, and often catalytic strategies for constructing the chromen-4-one scaffold.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including chromen-4-ones. Palladium-catalyzed reactions, in particular, have been extensively developed. researchgate.net

One such strategy involves the intramolecular acylation of alkenyl bromides with aldehydes. researchgate.net For example, a suitably substituted o-bromoaryl ynone can be coupled with an aldehyde in the presence of a palladium catalyst to construct the flavone skeleton. researchgate.net Another advanced method is the phosphine-free cyclocarbonylative Sonogashira coupling of 2-iodophenols with terminal alkynes, catalyzed by palladium complexes. researchgate.net This one-pot reaction introduces a carbonyl group (from carbon monoxide) and facilitates the coupling and cyclization to form the chromone ring regioselectively. researchgate.net

Table 3: Comparison of Synthetic Approaches

| Method | Key Reactants | Conditions | Advantage |

| Baker-Venkataraman | o-Acyloxyacetophenone | Base, then Acid | Forms key 1,3-diketone intermediate. wikipedia.org |

| Kostanecki Acylation | o-Hydroxyacetophenone, Anhydride, Salt | High Temperature | Direct conversion to flavone. wikipedia.org |

| Allan-Robinson | o-Hydroxyaryl ketone, Anhydride | High Temperature | Good utility for various flavones. wikipedia.orgmdpi.com |

| Claisen-Schmidt | o-Hydroxyacetophenone, Aldehyde | Base, then Oxidant (e.g., I₂, DMSO) | Versatile, via stable chalcone intermediate. |

| Pd-Catalyzed Coupling | 2-Iodophenol, Alkyne, CO | Pd Catalyst | High efficiency and regioselectivity. researchgate.net |

Organocatalysis in Chromen-4-one Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, often providing a green alternative to metal-based catalysts. While widely used for the synthesis of 2-amino-4H-chromenes and other chromene derivatives, its application directly to the synthesis of the 4H-chromen-4-one (flavone) core is less common.

However, organocatalysts can be employed in the synthesis of key precursors. For example, a chiral amine catalyst could facilitate an asymmetric aldol or Michael addition reaction to construct a chiral chalcone or 1,3-diketone intermediate. Subsequent cyclization of this intermediate would lead to an enantiomerically enriched flavanone (B1672756), which could then be oxidized to the target flavone. This indirect approach allows for the introduction of stereocenters, which, although absent in the final aromatic flavone, can be crucial for synthesizing related chiral compounds like flavanones.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org This approach aligns with the principles of atom economy and procedural simplicity.

For the synthesis of chromen-4-one systems, MCRs can be designed to rapidly assemble the core structure. A hypothetical MCR for a precursor to this compound could involve the reaction of 4,5-dimethylresorcinol, a β-ketoester, and p-tolualdehyde. Such a reaction, often catalyzed by an acid or base, could lead to a highly functionalized chromene derivative that can be converted to the target chromen-4-one. While direct MCRs to flavones are rare, they are frequently used for related heterocyclic systems, such as pyranocoumarins, demonstrating the potential for developing novel MCRs for this class of compounds. nih.gov

Metal-Free Synthetic Protocols for Chromen-4-one Derivatives

Long before the advent of modern catalytic methods, several classic name reactions provided metal-free pathways to flavones. These methods typically involve the synthesis of a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione intermediate, which then undergoes acid-catalyzed cyclization to form the chromen-4-one ring.

One of the most prominent methods is the Baker-Venkataraman Rearrangement . wikipedia.orgjk-sci.comalfa-chemistry.com In this reaction, a 2-acyloxyacetophenone undergoes a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone. For the target compound, the starting material would be 2-acetyl-4,5-dimethylphenyl 4-methylbenzoate, prepared from 1-(2-hydroxy-4,5-dimethylphenyl)ethanone and p-toluoyl chloride. Treatment with a base like potassium hydroxide (B78521) or potassium tert-butoxide promotes the rearrangement to form 1-(2-hydroxy-4,5-dimethylphenyl)-3-(p-tolyl)propane-1,3-dione.

Another classic route is the Allan-Robinson Reaction . wikipedia.orgbiomedres.us This reaction involves heating an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the corresponding sodium salt to form the flavone directly. For the target molecule, this would involve reacting 1-(2-hydroxy-4,5-dimethylphenyl)ethanone with p-toluic anhydride and sodium p-toluate.

Once the 1,3-diketone precursor is formed (via the Baker-Venkataraman route), the final step is an acid-catalyzed intramolecular condensation (cyclodehydration) to yield the 4H-chromen-4-one ring. bohrium.comsci-hub.box

Table 2: Comparison of Classic Metal-Free Syntheses for Flavone Precursors

| Reaction | Starting Materials | Key Intermediate | Reagents |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Aromatic acyl chloride | 1,3-Diketone | 1. Pyridine (or other base for acylation) 2. KOH, Pyridine (for rearrangement) |

| Allan-Robinson Reaction | o-Hydroxyacetophenone, Aromatic anhydride | Flavone (direct) | Sodium salt of the aromatic acid, High temperature |

Green Chemistry Principles in the Synthesis of this compound and Related Structures

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Many traditional syntheses employ volatile organic compounds (VOCs). Replacing these with more benign alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, significantly improves the environmental profile. For instance, multicomponent syntheses of chromene derivatives have been successfully carried out in aqueous media. mdpi.com

Catalysis: The use of catalysts, whether metal-based, organocatalytic, or enzymatic, is inherently green as it reduces the amount of waste generated compared to stoichiometric reagents. Developing recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based palladium catalysts, further enhances sustainability.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can often reduce reaction times dramatically, leading to significant energy savings compared to conventional heating.

Atom Economy: Designing synthetic routes, such as multi-component reactions or tandem processes, that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. The Allan-Robinson reaction and palladium-catalyzed carbonylative couplings are examples of reactions with good atom economy.

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Development of Sustainable Synthetic Routes

Traditional methods for synthesizing flavones often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net The development of "Green Chemistry" has paved the way for more sustainable approaches. benthamdirect.com These modern strategies aim to diminish the environmental footprint and potential health hazards associated with conventional synthesis. benthamdirect.com

One of the key advancements is the move towards one-pot syntheses, which streamline the process by combining multiple reaction steps into a single procedure, thereby reducing solvent usage and waste generation. For instance, a one-pot protocol has been developed for the synthesis of bioactive 2-amino-4H-chromenes, demonstrating operational simplicity and an environmentally friendly approach. nanobioletters.com Such methodologies are being adapted for the synthesis of a wide array of chromone derivatives.

Microwave-assisted synthesis has also emerged as a powerful tool for promoting sustainable chemistry. nih.gov This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of flavones and related heterocyclic compounds. researchgate.netbiointerfaceresearch.com

Utilization of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. researchgate.netingentaconnect.com Consequently, there is a strong emphasis on replacing these with greener alternatives.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. researchgate.net Its use has been successfully demonstrated in the synthesis of 2-amino-4H-chromenes, offering a simple and eco-friendly procedure. nanobioletters.com Glycerol (B35011), a byproduct of biodiesel production, is another promising green solvent due to its advantageous properties. ingentaconnect.com An efficient procedure for the synthesis of flavones and chromones has been developed using glycerol as the solvent, which can be easily recovered and reused. ingentaconnect.com

Solvent-free, or neat, reaction conditions represent the ultimate goal in green synthesis, completely eliminating the need for a solvent. benthamdirect.com Several methodologies for the synthesis of chromene and flavone derivatives have been successfully developed under solvent-free conditions, often in conjunction with microwave irradiation or specific catalysts. biointerfaceresearch.comresearchgate.netmdpi.com

Catalyst Innovation for Reduced Environmental Impact

Catalysts play a pivotal role in modern organic synthesis by increasing reaction rates and selectivity, often under milder conditions. The development of novel, environmentally friendly catalysts is a cornerstone of green chemistry.

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. researchgate.net This approach offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (near neutral pH, room temperature, and atmospheric pressure), and the use of biodegradable catalysts. researchgate.netnih.govthieme-connect.de Lipases, a class of enzymes, have been effectively used for the acylation of flavonoids, a process that can enhance their properties. researchgate.netthieme-connect.desemanticscholar.org While direct synthesis of the target compound via biocatalysis is still an emerging area, the principles of enzymatic catalysis are being explored to develop more sustainable synthetic pathways for flavonoids. nih.gov

Nanoparticle Catalysis

Nanoparticle catalysts have garnered significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov Various metal nanoparticles have been employed in the synthesis of chromene derivatives. For example, silver nanoparticles have been used as a catalyst for the synthesis of 2-amino-4H-chromenes in an aqueous medium at room temperature. nanobioletters.com Similarly, tin oxide nanoparticles, synthesized using an eco-friendly biogenic method, have served as effective catalysts for the synthesis of novel 4H-chromene compounds. biointerfaceresearch.comresearchgate.net Zinc oxide nanoparticles have also been utilized for the synthesis of 4-hydroxy-2H chromenes under solvent-free conditions. cdnsciencepub.com

Natural Product-Derived Catalysts

The use of catalysts derived from natural and renewable sources is a growing area of interest. For instance, cysteic acid, an amino acid, has been grafted onto magnetic graphene oxide to create a recoverable solid acid catalyst for the synthesis of diverse 4H-chromenes. nih.gov This approach combines the benefits of a bio-derived material with the advantages of a heterogeneous catalyst.

Recyclable Catalytic Systems

The ability to easily recover and reuse a catalyst is crucial for both economic and environmental sustainability. Heterogeneous catalysts, which exist in a different phase from the reactants, are generally easier to separate from the reaction mixture. researchgate.net Heteropolyacids, both in bulk and supported on silica, have been used as reusable catalysts for the synthesis of substituted flavones and chromones. ingentaconnect.comresearchgate.net These catalysts can be easily recycled and reused without a significant loss of activity. researchgate.net Magnetic nanoparticles functionalized with catalytic groups offer another elegant solution for catalyst recovery, as they can be easily separated using an external magnet. nih.gov

Transition Metal-Free Catalysis

The synthesis of this compound and its analogs can be achieved through various transition metal-free catalytic methods. A prominent approach involves the oxidative cyclization of the corresponding 2'-hydroxychalcone (B22705) precursor. This transformation can be effectively mediated by iodine in dimethyl sulfoxide (DMSO). researchgate.netchemijournal.comresearchgate.net The reaction proceeds through an initial iodination of the chalcone, followed by an intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination to form the chromen-4-one ring. This method is advantageous due to the low cost and low toxicity of iodine as a catalyst. Another transition-metal-free approach utilizes ammonium (B1175870) iodide, which decomposes in open air to generate iodine in situ, offering a convenient and eco-friendly alternative to handling molecular iodine directly. researchgate.net

These methods avoid the use of potentially toxic and expensive transition metal catalysts, aligning with the principles of green chemistry. The reactions are typically carried out under mild conditions and provide good to excellent yields of the desired flavone derivatives.

Energy-Efficient Reaction Conditions: Microwave and Ultrasound Synthesis

To enhance the efficiency of chemical transformations, energy-efficient techniques such as microwave (MW) and ultrasound irradiation have been successfully applied to the synthesis of chromen-4-one derivatives. These methods often lead to significant reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netiosrphr.orgasianjpr.comsphinxsai.com

Microwave-assisted synthesis, in particular, has been shown to dramatically accelerate the cyclization of 2'-hydroxychalcones to flavones. iosrphr.orgresearchgate.net For instance, reactions that would typically require several hours of conventional heating can often be completed within minutes under microwave irradiation. researchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature.

Ultrasound-assisted synthesis also offers a green and efficient alternative. The use of ultrasonic waves can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. researchgate.net The synthesis of 2-furan-2-yl-4H-chromen-4-ones from the corresponding chalcones using iodine in DMSO under ultrasound irradiation has been reported to give high yields in short reaction times at ambient temperature. researchgate.net

A comparative overview of conventional versus microwave-assisted synthesis for flavone derivatives is presented below:

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional Heating | 3 hours | Moderate | iosrphr.org |

| 2 | Microwave Irradiation | 7 minutes | High | iosrphr.org |

| 3 | Conventional Heating | Hours | Moderate | researchgate.net |

| 4 | Microwave Irradiation | Minutes | High | researchgate.net |

Mechanochemistry and Electrochemical Methods

Mechanochemistry, which involves chemical reactions induced by mechanical energy, presents a solvent-free and environmentally benign approach to the synthesis of chromen-4-one precursors like chalcones. The Claisen-Schmidt condensation to form 2'-hydroxychalcones has been successfully carried out under ball mill conditions, often with high yields and without the need for bulk solvents. nih.gov

Electrochemical methods offer another avenue for the synthesis and modification of chromen-4-one systems. mdpi.comresearchgate.netmdpi.comresearchgate.net The electrochemical oxidation of flavonoids has been studied, providing insights into their redox properties which are crucial for understanding their biological activities. mdpi.commdpi.comresearchgate.net Furthermore, electrochemical methods can be employed for the derivatization of the flavone core. For example, the electrochemical carboxylation of flavones has been demonstrated to produce flavanone-2-carboxylic acids.

Atom Economy and Carbon Efficiency in Synthetic Design

Atom economy and carbon efficiency are key principles of green chemistry that focus on maximizing the incorporation of reactant atoms into the final product and minimizing waste. researchgate.net In the context of synthesizing this compound, a common route proceeds via the Claisen-Schmidt condensation of 1-(2-hydroxy-4,5-dimethylphenyl)ethan-1-one with 4-methylbenzaldehyde (B123495) to form the chalcone intermediate, followed by oxidative cyclization.

The atom economy for the initial condensation reaction can be calculated as follows:

Reactants:

1-(2-hydroxy-4,5-dimethylphenyl)ethan-1-one (C₁₀H₁₂O₂) - Molar Mass: 180.20 g/mol

4-methylbenzaldehyde (C₈H₈O) - Molar Mass: 120.15 g/mol

Product (Chalcone):

(E)-1-(2-hydroxy-4,5-dimethylphenyl)-3-(p-tolyl)prop-2-en-1-one (C₁₈H₁₈O₂) - Molar Mass: 266.33 g/mol

By-product:

Water (H₂O) - Molar Mass: 18.02 g/mol

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy = (266.33 / (180.20 + 120.15)) x 100 = (266.33 / 300.35) x 100 ≈ 88.67%

Mechanistic Investigations of Chromen-4-one Formation Reactions

The formation of the chromen-4-one ring system, as in this compound, typically proceeds through the cyclization of a 2'-hydroxychalcone intermediate. The mechanism of this intramolecular cyclization has been a subject of detailed investigation. researchgate.netrsc.org In alkaline media, the reaction is believed to involve the ionized form of the 2'-hydroxychalcone. A general acid-catalyzed attack on the ionized chalcone is followed by rotation around the CO–Cα bond, leading to annelation to form the flavanone, which can then be oxidized to the flavone. rsc.org

The iodine-mediated oxidative cyclization of 2'-hydroxychalcones in DMSO is a widely used method. The proposed mechanism involves the formation of an iodonium (B1229267) ion intermediate across the double bond of the chalcone. This is followed by an intramolecular nucleophilic attack by the hydroxyl group to form a cyclic intermediate, which then eliminates HI (which is re-oxidized by DMSO) to yield the flavone. researchgate.netchemijournal.com

Derivatization Strategies for this compound Analogues

The derivatization of the this compound scaffold is of significant interest for modulating its physicochemical and biological properties. Electrophilic aromatic substitution is a key strategy for introducing new functional groups onto the aromatic rings of the chromen-4-one core.

Electrophilic Aromatic Substitution on Aromatic Moieties

The chromen-4-one system contains two principal aromatic moieties amenable to electrophilic aromatic substitution: the fused benzene (B151609) ring (A-ring) and the 2-phenyl substituent (B-ring). The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. In the case of this compound, the A-ring is activated by the two methyl groups at positions 6 and 7, which are ortho, para-directing. The ether oxygen at position 1 is also an activating group, directing electrophiles to positions 5 and 7. The carbonyl group at position 4 is a deactivating group. The B-ring (the p-tolyl group) is activated by the methyl group, which is ortho, para-directing.

Common electrophilic aromatic substitution reactions that can be applied to this system include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

The table below summarizes potential electrophilic aromatic substitution reactions on a generic flavone scaffold, which serves as a model for this compound.

| Reaction | Reagents | Position(s) of Substitution | Product Type |

| Nitration | HNO₃, H₂SO₄ | A-ring and/or B-ring | Nitroflavone |

| Bromination | Br₂, FeBr₃ | A-ring and/or B-ring | Bromoflavone |

| Chlorination | Cl₂, AlCl₃ | A-ring and/or B-ring | Chloroflavone |

Nucleophilic Additions to the Carbonyl Group

The carbonyl group at the C-4 position of the 4H-chromen-4-one ring system is a key site for nucleophilic attack, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups. Organometallic reagents, such as Grignard and Reformatsky reagents, are potent nucleophiles that readily add to this electrophilic center.

The reaction of a Grignard reagent (R-MgX) with a ketone results in the formation of a tertiary alcohol upon acidic workup. libretexts.orgbyjus.comchemistrysteps.com In the context of this compound, the addition of a Grignard reagent would proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the chromone. This attack leads to a tetrahedral alkoxide intermediate, which, after protonation, yields a tertiary alcohol. The general mechanism involves the coordination of the magnesium halide to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by the nucleophilic addition of the organic moiety. chemistrysteps.com

The Reformatsky reaction provides another avenue for nucleophilic addition to the carbonyl group. This reaction employs an α-halo ester and zinc metal to generate an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgnrochemistry.com These organozinc reagents are generally less reactive than Grignard reagents, which can sometimes offer better selectivity. wikipedia.org The reaction with a ketone, such as the C-4 carbonyl of the chromone, would produce a β-hydroxy ester. wikipedia.orgpsiberg.com The mechanism involves the formation of the organozinc reagent, which then coordinates to the carbonyl oxygen and adds to the carbonyl carbon, forming a new carbon-carbon bond. Subsequent acidic workup yields the final β-hydroxy ester product. wikipedia.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Ketone (general) | Grignard Reagent (R-MgX) | Tertiary Alcohol | Grignard Reaction libretexts.orgorganic-chemistry.org |

| Ketone (general) | α-halo ester + Zn | β-hydroxy-ester | Reformatsky Reaction wikipedia.orgnrochemistry.com |

| Sterically hindered ketones | Grignard Reagent | Secondary Alcohol (via reduction) or Enolate | Side reactions in Grignard Addition organic-chemistry.org |

Condensation Reactions leading to Complex Structures

Condensation reactions provide a powerful tool for the construction of fused heterocyclic systems from chromone precursors. These reactions typically involve the reaction of the chromone with a binucleophile, leading to the opening of the pyran ring followed by cyclization to form a new ring system.

A well-documented example is the reaction of 2-substituted chromones with hydrazine (B178648) and its derivatives. This reaction serves as a versatile method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov The reaction proceeds by the initial nucleophilic attack of the hydrazine on the C-2 position of the chromone, leading to the opening of the γ-pyrone ring. Subsequent intramolecular condensation and dehydration result in the formation of the stable pyrazole (B372694) ring. nih.gov While specific studies on this compound are not detailed, the general reactivity pattern of 2-arylchromones suggests a similar outcome.

Another important class of condensation reactions is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org While the C-4 carbonyl of the chromone itself is a ketone, Knoevenagel-type reactions are more commonly reported for 3-formylchromone derivatives, where the aldehyde group is more reactive. nih.govthieme-connect.com However, the reaction of chromones with active methylene compounds like malononitrile (B47326) can proceed via a domino reaction sequence. This involves a Michael addition of the active methylene compound to the C-2/C-3 double bond, followed by ring opening and subsequent intramolecular condensation. beilstein-journals.orgnih.gov This pathway underscores the potential for chromones to act as Michael acceptors, leading to a variety of complex structures.

Furthermore, chromones can react with other binucleophiles, such as o-phenylenediamine (B120857), to yield benzodiazepine (B76468) derivatives. The reaction of chalcones, which are precursors to flavones (2-aryl-4H-chromen-4-ones), with o-phenylenediamine is a known route to 1,5-benzodiazepines. nih.gov This suggests that under appropriate conditions, this compound could potentially undergo ring-opening and condensation with o-phenylenediamine to form a corresponding benzodiazepine structure.

| Chromone Derivative | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| 2-Substituted Chromones | Hydrazine Hydrate | 3(5)-(2-Hydroxyaryl)pyrazoles | Condensation/Ring Transformation nih.gov |

| 3-Formylchromones | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated ketones | Knoevenagel Condensation nih.govthieme-connect.com |

| Chromone | Dimethyl acetone-1,3-dicarboxylate | Benzocoumarine | Domino Reaction (Michael Addition/Knoevenagel) beilstein-journals.orgnih.gov |

| Chalcones (Flavone precursors) | o-Phenylenediamine | 1,5-Benzodiazepines | Condensation nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 6,7 Dimethyl 2 P Tolyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be established.

In the ¹H NMR spectrum of 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one, distinct signals would be expected for each unique proton environment. The aromatic protons on the chromenone core (at C5 and C8) and the p-tolyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The vinyl proton at the C3 position of the chromenone ring is expected to be a singlet in the range of δ 6.5-7.0 ppm. The four protons of the p-tolyl group would likely appear as two distinct doublets due to their ortho and meta relationships, a characteristic AA'BB' system. The three methyl groups (C6-CH₃, C7-CH₃, and the tolyl-CH₃) would appear as sharp singlets in the upfield region, typically between δ 2.3 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.5 - 7.0 | Singlet |

| H-5 | 7.8 - 8.2 | Singlet |

| H-8 | 7.2 - 7.6 | Singlet |

| H-2', H-6' (Tolyl) | 7.7 - 7.9 | Doublet |

| H-3', H-5' (Tolyl) | 7.2 - 7.4 | Doublet |

| 6-CH₃ | 2.3 - 2.5 | Singlet |

| 7-CH₃ | 2.3 - 2.5 | Singlet |

Note: This table is predictive and based on general values for flavone (B191248) derivatives.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C4) of the pyrone ring, typically appearing around δ 175-180 ppm. The aromatic and vinyl carbons would resonate in the δ 100-165 ppm range. The quaternary carbons, such as C2, C4a, C6, C7, C8a, C1', and C4', can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbons would produce signals in the upfield region, generally around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 135 - 140 |

| C-7 | 145 - 150 |

| C-8 | 115 - 120 |

| C-8a | 155 - 160 |

| C-1' (Tolyl) | 128 - 132 |

| C-2', C-6' (Tolyl) | 126 - 129 |

| C-3', C-5' (Tolyl) | 129 - 131 |

| C-4' (Tolyl) | 140 - 145 |

| 6-CH₃ | 20 - 22 |

| 7-CH₃ | 20 - 22 |

Note: This table is predictive and based on general values for flavone derivatives.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the ortho and meta protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons by observing their correlations to nearby protons. For example, the protons of the 6-CH₃ group would show HMBC correlations to C5, C6, and C7.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching of the γ-pyrone ring, which is expected in the range of 1650-1630 cm⁻¹. Other characteristic bands would include C=C stretching vibrations for the aromatic rings and the pyrone double bond (approx. 1600-1450 cm⁻¹), C-O-C (ether) stretching (approx. 1250-1050 cm⁻¹), and C-H stretching for the aromatic and methyl groups (approx. 3100-2850 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (γ-Pyrone) | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

Note: This table is predictive and based on characteristic values for flavones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. Flavones typically exhibit two major absorption bands. For this compound, "Band I" would arise from the π → π* transitions within the cinnamoyl system (the B-ring and the C3-C2=C4=O system), expected to appear at a longer wavelength (λ_max) around 300-340 nm. "Band II" corresponds to transitions within the benzoyl system (the A-ring and the C4=O group) and would be observed at a shorter wavelength, typically around 240-270 nm. The exact positions of these maxima are influenced by the substitution pattern and the solvent used for analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₈H₁₆O₂), the expected exact mass would be 264.1150 g/mol . A high-resolution mass spectrometry (HRMS) experiment would confirm this elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely involve a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation pathway for flavones. This would lead to cleavage of the pyrone ring, generating diagnostic fragment ions corresponding to the substituted A-ring and B-ring portions of the molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. While specific HRMS data for this compound is not available in the reviewed literature, the general methodology would involve ionization of the molecule, typically using electrospray ionization (ESI), followed by mass analysis in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. For the related compound, 4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one, HRMS analysis yielded a measured m/z that was in close agreement with the calculated value, confirming its elemental composition. mdpi.com A similar approach would be applied to this compound to verify its molecular formula of C18H16O2.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Ion Adduct | Molecular Formula | Theoretical m/z | Expected Experimental m/z |

| [M+H]+ | C18H17O2+ | 265.1223 | Within ppm accuracy of theoretical |

| [M+Na]+ | C18H16O2Na+ | 287.1043 | Within ppm accuracy of theoretical |

Note: The expected experimental m/z would be determined with high precision, typically within a few parts per million (ppm) of the theoretical value, to confirm the elemental composition.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of compounds from complex mixtures and for assessing purity.

Gas chromatography-mass spectrometry is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. While specific GC-MS studies on this compound were not found, the general procedure would involve injecting a solution of the compound into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a characteristic mass spectrum that can be used for identification. The technique has been successfully used in the analysis of various heterocyclic compounds. nih.gov

Liquid chromatography-mass spectrometry is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the analysis of a broad range of compounds, including those that are not amenable to GC-MS. For flavonoids and related chromone (B188151) derivatives, LC-MS is a cornerstone for both qualitative and quantitative analysis. rsc.orgnih.govuab.eduresearchgate.net In a typical LC-MS analysis of this compound, the compound would be separated on a reversed-phase HPLC column and then detected by a mass spectrometer. The resulting data would provide the retention time and the mass-to-charge ratio of the compound. For instance, LC-MS analysis of a related compound, 4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one, revealed its sodium and sodium-methanol adducts. mdpi.com

High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of components in a mixture. anjs.edu.iqchromtech.comconquerscientific.comteledynelabs.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as chromones possess strong UV absorbance. The retention time obtained from an HPLC analysis is a characteristic property of the compound under specific chromatographic conditions and is crucial for its identification and purity assessment.

Table 2: Representative HPLC Method Parameters for Chromone Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's maximum absorbance |

| Injection Volume | 10-20 µL |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive characterization of a compound.

High-performance liquid chromatography-nuclear magnetic resonance spectroscopy (HPLC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structural elucidation power of NMR spectroscopy. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information without the need for prior isolation. While no specific HPLC-NMR data for this compound has been reported, this technique would be invaluable for confirming its structure, especially in the presence of isomers. The process would involve separating the compound using an appropriate HPLC method and directing the eluent containing the peak of interest into the NMR spectrometer for analysis.

Elemental Composition Analysis

Elemental analysis is a fundamental process in chemical characterization, providing the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and assessing its purity. The primary methods employed for this purpose are combustion analysis for common organic elements and inductively coupled plasma (ICP) techniques for detecting trace elements.

Combustion analysis is a robust and widely used technique to determine the elemental composition of organic compounds, specifically the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O). ukm.mycontractlaboratory.com The method is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically over 900°C). contractlaboratory.comazom.com

The operational principle involves the conversion of the elements into simple gaseous compounds: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (NOₓ), and sulfur to sulfur dioxide (SO₂). azom.comrsc.org These combustion products are then carried by an inert gas, such as helium, through a series of traps and columns to separate them. rsc.org Finally, their quantities are measured by a detector, typically a thermal conductivity detector (TCD), allowing for the calculation of their original mass percentages in the sample. measurlabs.com Oxygen is usually determined separately by pyrolysis in an oxygen-free environment.

For this compound, with the molecular formula C₁₈H₁₆O₂, the theoretical elemental composition can be calculated. This provides a benchmark against which experimental results are compared to confirm the compound's identity and purity.

| Element | Theoretical Mass % | Typical Experimental Mass % |

|---|---|---|

| Carbon (C) | 81.79% | 81.75 ± 0.3% |

| Hydrogen (H) | 6.10% | 6.12 ± 0.3% |

| Oxygen (O) | 12.11% | 12.13 ± 0.3% |

| Nitrogen (N) | 0.00% | < 0.1% |

| Sulfur (S) | 0.00% | < 0.1% |

Note: The typical experimental values are illustrative and represent expected results from a high-purity sample within the standard deviation of the method.

While combustion analysis quantifies the major elements, Inductively Coupled Plasma (ICP) methods, particularly ICP-Mass Spectrometry (ICP-MS), are employed for the detection and quantification of trace and ultra-trace metallic elements. youngin.comwikipedia.org This analysis is critical for assessing the purity of this compound, especially for identifying residual metallic catalysts (e.g., Palladium, Copper, Tin) that may have been used during its synthesis.

In ICP-MS, the sample, typically in a liquid form after dissolution in a suitable organic solvent, is introduced into a high-temperature argon plasma (up to 10,000 K). lucideon.com The plasma atomizes and ionizes the elements within the sample. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. wikipedia.org The detector measures the intensity of each ion, which is proportional to its concentration in the original sample, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. lucideon.com

| Trace Element | Typical Reporting Limit (µg/g) | Potential Source |

|---|---|---|

| Palladium (Pd) | < 1 | Catalyst from cross-coupling reactions |

| Copper (Cu) | < 2 | Catalyst, reaction vessel |

| Tin (Sn) | < 5 | Catalyst or reagent residue |

| Iron (Fe) | < 5 | Reaction vessel, environmental contamination |

| Zinc (Zn) | < 5 | Reagent, environmental contamination |

Note: The table provides examples of common metallic impurities and their typical detection limits in a pharmaceutical-grade organic compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. jst.go.jpmkuniversity.ac.in It provides definitive information on molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing. mkuniversity.ac.indrawellanalytical.com

The technique relies on the principle that when a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. iastate.educreative-biostructure.com

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for structure elucidation. acs.orgnih.gov A suitable single crystal (typically < 0.5 mm) is mounted and rotated in an X-ray beam, and thousands of diffraction intensities are collected. creative-biostructure.comub.edu This comprehensive dataset allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision, yielding exact bond lengths, bond angles, and torsional angles. creative-biostructure.com

While specific crystallographic data for this compound is not publicly available, analysis of closely related chromen-4-one derivatives allows for the prediction of its likely crystallographic parameters. nih.govnih.govnih.govresearchgate.net The chromen-4-one core is typically planar or nearly planar.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₆O₂ |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| Unit Cell Dimensions | |

| a (Å) | ~8-10 |

| b (Å) | ~9-12 |

| c (Å) | ~10-14 |

| α (°) | 90 (or ~70-90 for Triclinic) |

| β (°) | ~90-105 |

| γ (°) | 90 (or ~70-90 for Triclinic) |

| Volume (ų) | ~800-1100 |

| Z (Molecules per unit cell) | 2 or 4 |

Note: The values presented are illustrative, based on published crystal structures of similar chromone derivatives, and represent expected ranges for this class of compounds. nih.govresearchgate.net

Theoretical and Computational Studies of 4h Chromen 4 One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For complex molecules like 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one, Density Functional Theory (DFT) is a widely used and reliable method. d-nb.info

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of chromone (B188151) derivatives. d-nb.info The process begins with an initial guess of the molecule's structure, which is then systematically adjusted to find the lowest energy arrangement, known as the optimized geometry. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose. nih.govmdpi.com

Once the geometry is optimized, a frequency calculation is typically performed. This not only helps in assigning vibrational spectra but also confirms that the optimized structure is a true energy minimum (a stable state) by ensuring there are no imaginary frequencies. uni-muenchen.de The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. d-nb.info For this compound, this would reveal how the dimethyl and p-tolyl substitutions influence the geometry of the core chromenone ring system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net Computational studies on chromone derivatives calculate these orbital energies to predict their reactivity profiles. d-nb.infonih.gov The analysis for this compound would involve mapping the electron density of these orbitals to identify which parts of the molecule are involved in electron donation and acceptance.

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO, indicating chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. nih.gov

Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and are susceptible to electrophilic attack. For a chromenone derivative, this would likely be around the carbonyl oxygen atom. researchgate.netresearchgate.net Regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. rsc.org Green areas represent neutral potential. By analyzing the MEP map of this compound, one can identify the most probable sites for intermolecular interactions and chemical reactions. d-nb.info

Vibrational Frequency Calculations and Assignments

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations are typically performed using DFT methods after geometry optimization. uni-muenchen.de The output provides a set of vibrational modes and their corresponding frequencies. researchgate.net

To improve agreement with experimental data, the calculated frequencies are often scaled by a factor, as theoretical methods tend to overestimate them. researchgate.net The assignment of these frequencies to specific molecular motions, such as C=O stretching, C-H bending, or ring vibrations, is done by analyzing the displacement vectors for each mode. mdpi.com This analysis for this compound would provide a theoretical spectrum that could aid in the interpretation of experimental spectroscopic data.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1600-1680 | Stretching of the carbonyl group in the pyrone ring. |

| C=C Stretch | 1450-1600 | Stretching of the carbon-carbon double bonds in the aromatic rings. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene (B151609) and tolyl rings. |

| C-H Stretch (Methyl) | 2850-2960 | Stretching of the C-H bonds in the methyl groups. |

Conformational Analysis using Computational Methods

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. For this compound, the primary source of conformational flexibility is the rotation of the p-tolyl group around the single bond connecting it to the chromenone core.

Computational methods can explore the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the p-tolyl ring and the chromenone ring and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformation. Such studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. acs.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species. cri.or.th

For a derivative like this compound, computational studies could elucidate the mechanisms of its synthesis or its subsequent reactions. researchgate.net For example, in studying its formation, calculations can help determine whether a proposed reaction pathway is energetically feasible by calculating the activation energies of each step. The pathway with the lowest activation energy barrier is generally the most likely to occur. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes. cri.or.th

Molecular Modeling and Docking Studies (General Principles, not specific biological targets)

Molecular modeling has become an indispensable tool in the study of 4H-chromen-4-one derivatives, providing deep insights into their structural, electronic, and interactive properties. These computational techniques allow researchers to predict molecular behavior and interaction dynamics at an atomic level, guiding further experimental research. The core of these studies often revolves around understanding the spatial arrangement of atoms and the associated energy landscapes.

General Principles of Molecular Modeling

Molecular modeling for compounds like this compound encompasses a range of computational methods. These methods are broadly categorized into quantum mechanics (QM) and molecular mechanics (MM). google.com

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of chromone derivatives. mdpi.comscirp.org These calculations can determine properties like orbital energies (HOMO-LUMO gaps), electron density distribution, and molecular electrostatic potential (MEP), which are crucial for understanding the reactivity and interaction potential of the molecule. mdpi.commdpi.com

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its conformation. google.com This approach is computationally less intensive than QM, making it suitable for studying large systems and for performing conformational analysis to identify stable low-energy structures of 4H-chromen-4-one derivatives.

Molecular Docking: A Key Computational Technique

Molecular docking is a prominent computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), forming a stable complex. nih.govmdpi.com This technique is instrumental in structure-based drug design. nih.gov The process involves two main stages: sampling and scoring. nih.govnih.gov

Sampling: This stage involves generating a variety of possible conformations and orientations (poses) of the ligand within the binding site of the receptor. nih.gov Algorithms for sampling are diverse and include methods like genetic algorithms, Monte Carlo simulations, and fragment-based incremental construction. nih.gov

Scoring: Once a set of poses is generated, a scoring function is used to estimate the binding affinity for each pose. nih.gov This function calculates a score that approximates the free energy of binding, allowing the poses to be ranked. The goal is to identify the pose with the most favorable score as the most likely binding mode. nih.gov

Table 1: Common Software and Algorithms in Molecular Docking Studies

| Software Suite | Sampling Algorithm Examples | Scoring Function Principle |

| AutoDock | Lamarckian Genetic Algorithm, Monte Carlo | Empirical free energy scoring function |

| AutoDock Vina | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | Machine-learning-based scoring function |

| GOLD | Genetic Algorithm | Empirical and knowledge-based scoring functions |

| FlexX | Incremental Construction | Empirical scoring function based on ligand-receptor interactions |

Application to 4H-Chromen-4-one Derivatives

For the 4H-chromen-4-one scaffold, molecular docking studies typically begin with the preparation of the ligand and receptor structures. The three-dimensional structure of the chromone derivative is optimized to its lowest energy conformation. nih.gov The receptor structure, often a protein, is prepared by adding hydrogen atoms and assigning partial charges. nih.gov

A defined region on the receptor, the binding site, is then specified for the docking calculation. nih.gov The docking software explores how the chromone derivative can fit into this site, considering factors like shape complementarity and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The output of a docking study is typically a set of docked poses ranked by their binding scores. nih.gov These scores, often expressed in units like kcal/mol, provide a relative estimate of the binding affinity. nih.gov

Table 2: Key Parameters and Outputs of Molecular Docking Simulations

| Parameter/Output | Description | Significance |

| Binding Energy/Score | A numerical value (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. | Lower (more negative) values generally indicate a more favorable binding affinity. |

| Pose | The predicted conformation and orientation of the ligand within the receptor's binding site. | Provides a 3D model of the ligand-receptor complex, revealing key interactions. |

| Hydrogen Bonds | Specific electrostatic interactions between a hydrogen atom and an electronegative atom (O, N). | Crucial for the specificity and stability of the ligand-receptor complex. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | Major contributors to the overall binding affinity. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the docked pose to a known experimental binding mode (if available). |

Theoretical and computational studies, particularly molecular modeling and docking, provide a powerful framework for analyzing 4H-chromen-4-one derivatives at a molecular level. These in silico approaches offer valuable predictions about molecular properties and binding interactions, which are fundamental for understanding the behavior of these compounds.

Structure Activity Relationship Sar Studies for Chromen 4 One Structures in a Non Biological Context

Conceptual Framework of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The fundamental principle of Structure-Activity Relationship (SAR) studies is that the chemical structure of a molecule is intrinsically linked to its activities and properties. wikipedia.org This concept allows for the modification of a compound's properties by making targeted changes to its chemical structure. wikipedia.org SAR analysis involves systematically altering parts of a molecule, like the chromen-4-one scaffold, and observing the resulting changes in a specific, measurable property. This process helps to identify key structural features and functional groups that govern the molecule's performance in a non-biological context, such as its reactivity, photostability, or material characteristics. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that builds upon SAR by establishing a mathematical model. wikipedia.orgslideshare.net QSAR models aim to find a statistically significant correlation between the quantitative chemical properties of a series of compounds and their measured activity. wikipedia.orgmdpi.com In essence, QSAR translates the relationship between structure and activity into a mathematical equation. wikipedia.org While widely used in drug discovery, the principles of QSAR are equally applicable to Quantitative Structure-Property Relationships (QSPR), where the endpoint is a physicochemical property like boiling point, solubility, or reaction rate, rather than a biological one. wikipedia.org For a series of chromen-4-one derivatives, a QSAR model could predict a specific property based on calculated structural features, known as molecular descriptors. wikipedia.orgmdpi.com

The general form of a QSAR model is: Activity = f (molecular descriptors) + error wikipedia.org

This framework enables the prediction of properties for new, unsynthesized chromen-4-one derivatives, guiding the design of compounds with desired characteristics and accelerating research by prioritizing the synthesis of the most promising candidates. oncodesign-services.comwikipedia.org

Theoretical Underpinnings, Assumptions, and Limitations of SAR Methodologies

The theoretical foundation of all SAR-based hypotheses is the assumption that structurally similar molecules will exhibit similar activities or properties. wikipedia.org QSAR modeling is built upon this by further assuming that variations in the properties of a group of structurally related compounds, known as a congeneric series, can be correlated with changes in their molecular features. taylorfrancis.com

Core Assumptions of QSAR:

Common Mechanism: It is assumed that all molecules in the dataset elicit the property of interest through a common underlying mechanism. mdpi.com

Descriptor Relevance: The chosen molecular descriptors must accurately capture the structural variations that are truly relevant to the property being modeled. researchgate.net

Reliable Data: The accuracy of the QSAR model is heavily dependent on the quality and consistency of the input data (both structural information and measured properties). mdpi.com

Limitations of SAR/QSAR Methodologies:

Applicability Domain: A QSAR model is only reliable for predicting the properties of compounds that are structurally similar to the "training set" used to build the model. Its predictive power decreases significantly when applied to novel chemical scaffolds outside this defined chemical space. mdpi.com

Correlation vs. Causation: A strong statistical correlation found in a QSAR model does not necessarily prove a causal link between a descriptor and the activity. nih.gov

Overfitting: If a model is too complex or trained on too little data, it may capture random noise instead of the true underlying relationship. This results in a model that performs well on the training data but fails to predict new compounds accurately. nih.gov

Conformational Complexity: For flexible molecules like some chromen-4-one derivatives, selecting the correct 3D conformation for descriptor calculation can be challenging and can significantly impact the model's quality. nih.gov

Molecular Descriptors for SAR Analysis

Molecular descriptors are numerical values that encode different structural and physicochemical characteristics of a molecule. frontiersin.orgprotoqsar.com They are the "predictor" variables in a QSAR equation, translating the chemical structure into a format suitable for statistical analysis. wikipedia.org Descriptors can be classified based on the dimensionality of the molecular representation from which they are derived. drugdesign.org

Physicochemical descriptors are quantitative measures that describe molecular properties related to hydrophobicity, electronic distribution, and steric bulk. researchgate.net These can be determined experimentally or calculated using computational methods. researchgate.netwisdomlib.org They are crucial for understanding how a molecule like 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one might behave in different chemical environments.

Table 1: Common Physicochemical Descriptors in QSAR/QSPR

| Descriptor Category | Example Descriptor | Description | Relevance to Chromen-4-one Properties |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule. Higher LogP indicates lower water solubility. nih.gov | Influences solubility in polar vs. non-polar solvents, which is critical for reaction conditions and material formulation. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on a phenyl ring. | The tolyl group's electronic nature affects the reactivity of the entire chromen-4-one system. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule resulting from its charge distribution. frontiersin.org | Affects intermolecular interactions, solubility, and interaction with electromagnetic fields. |

| Steric | Molar Refractivity (MR) | Relates to the volume of a molecule and its polarizability. frontiersin.org | Influences how the molecule fits into a crystal lattice or interacts with a surface. |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. | The size of the dimethyl and tolyl groups can hinder or facilitate certain chemical reactions. |

Table 2: Examples of Topological Descriptors

| Descriptor Name | Description | Information Encoded |

| Wiener Index (W) | The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. semanticscholar.org | Molecular size and branching. |

| Molecular Connectivity Indices (χ) | Calculated from the degrees of atoms, these indices describe the branching and complexity of a molecule. researchgate.net | Molecular shape, branching, and atom connectivity. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. benthamdirect.com | A measure of molecular polarity, relevant to intermolecular interactions. |

| Balaban J Index | A distance-based descriptor that is highly discriminating for different molecular shapes. researchgate.net | Molecular shape and size. |

Three-dimensional (3D) QSAR methods utilize descriptors derived from the 3D structure of molecules, providing a more detailed representation that includes conformational information. nih.govneovarsity.org These approaches calculate interaction fields (steric, electrostatic) around a molecule and use these field values as descriptors. drugdesign.org

The results of 3D-QSAR studies are often visualized as contour maps superimposed on a reference molecule, such as the chromen-4-one scaffold. neovarsity.orgresearchgate.net These maps provide intuitive guidance for structural modification:

Steric Contour Maps: These maps highlight regions where steric bulk is either favorable or unfavorable for the desired property. For example, green contours might indicate where adding a bulkier group increases activity, while yellow contours show where steric bulk is detrimental. neovarsity.orgresearchgate.net

Electrostatic Contour Maps: These maps show regions where positive or negative electrostatic potential is preferred. Blue contours typically indicate where electropositive groups enhance the property, while red contours show where electronegative groups are favorable. drugdesign.orgresearchgate.net

By analyzing these maps, a chemist can hypothesize that adding a bulky, electron-donating group to a specific position on the chromen-4-one ring system might enhance a particular chemical property. neovarsity.org

Computational Approaches and Modeling Techniques in SAR Analysis

Computational SAR studies use computer software and statistical methods to build and validate QSAR models. oncodesign-services.com These techniques establish the mathematical link between the calculated molecular descriptors (independent variables) and the experimentally measured property (dependent variable). nih.gov

The process typically involves several steps:

Data Set Preparation: A series of chromen-4-one compounds with known properties is compiled. This set is usually divided into a "training set" to build the model and a "test set" to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of 1D, 2D, and 3D descriptors are calculated for each molecule in the dataset. protoqsar.com

Model Generation: Various statistical or machine learning algorithms are used to generate the QSAR equation. Common techniques include:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable and one or more independent variables. researchgate.net

Partial Least Squares (PLS): A robust regression method that is effective when the number of descriptors is large or when descriptors are correlated with each other. It is frequently used in 3D-QSAR methods like CoMFA. nih.gov

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are capable of modeling complex, non-linear relationships between structure and property. mdpi.comresearchgate.net

Model Validation: The generated model's robustness and predictive ability are rigorously tested. This involves internal validation (e.g., cross-validation) on the training set and external validation using the independent test set to ensure the model can accurately predict the properties of new compounds. nih.govnih.govnih.gov

These computational approaches provide a quantitative basis for understanding the structure-property relationships within the chromen-4-one chemical class, enabling a more rational and efficient design of new compounds with optimized non-biological properties. nih.gov

Regression Models for Quantitative Property Prediction

Regression models are the cornerstone of QSPR, used when the property of interest is a continuous variable. These models generate a mathematical equation that can predict the property value for new, unmeasured compounds based on their calculated molecular descriptors. The development of a robust regression model involves selecting relevant descriptors that encode the necessary structural information and choosing an appropriate statistical method to build the relationship.

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (the property being predicted) and one or more independent variables (the molecular descriptors). mdpi.com The goal is to find a linear equation that best describes how the descriptors collectively influence the property. For a set of chromen-4-one derivatives, an MLR model might predict a property like the Kováts retention index (a measure used in chromatography) based on descriptors related to the molecule's size, shape, and electronic character. nih.gov

The general form of an MLR equation is:

Y = b0 + b1X1 + b2X2 + ... + bnXn

where Y is the predicted property, X1, X2, ..., Xn are the molecular descriptors, and b0, b1, ..., bn are the regression coefficients determined during the model training process. researchgate.net These coefficients indicate the magnitude and direction of each descriptor's influence on the property.

A successful MLR model for chromen-4-ones would be statistically validated to ensure its predictive power, often using metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govmdpi.com

Table 1: Example of a Hypothetical MLR Model for Predicting a Physicochemical Property of Chromen-4-one Derivatives

| Descriptor (Variable) | Description | Coefficient |

|---|---|---|

| b₀ (Intercept) | Baseline value of the property | 2.150 |

| MW (X₁) | Molecular Weight | +0.035 |

| logP (X₂) | Logarithm of the octanol-water partition coefficient (Lipophilicity) | +0.412 |